molecular formula C6H10ClN3 B12923405 5-Chloro-1-isopropyl-1H-imidazol-2-amine

5-Chloro-1-isopropyl-1H-imidazol-2-amine

Cat. No.: B12923405
M. Wt: 159.62 g/mol
InChI Key: LFZFBTIUFIHGNW-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 1st position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-thiol with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Properties
5-Chloro-1-isopropyl-1H-imidazol-2-amine has been studied for its efficacy against several pathogens. Research indicates that it exhibits inhibitory effects on Pseudomonas aeruginosa, a notorious pathogen known for its resistance to antibiotics. The compound works by targeting quorum sensing pathways, reducing bacterial virulence and biofilm formation, which are crucial for the survival of this pathogen in hostile environments .

Anticancer Activity
The compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Studies indicate that it can enhance the efficacy of existing chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment .

Therapeutic Applications

Quorum Sensing Inhibition
One of the key therapeutic applications of this compound lies in its ability to inhibit quorum sensing mechanisms in bacteria. By disrupting these signaling pathways, the compound can mitigate the virulence of pathogenic bacteria, providing a novel approach to antibiotic therapy .

Enzyme Inhibition
The compound is also being explored for its role in enzyme inhibition. It has been shown to interact with various enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders and enhancing drug efficacy through enzyme modulation.

Industrial Applications

Chemical Synthesis
In addition to its biological applications, this compound serves as an important intermediate in chemical synthesis. Its unique structure allows it to be used as a building block for developing other pharmaceutical compounds and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Pseudomonas aeruginosa. The compound was tested using standard agar diffusion methods, showing a minimum inhibitory concentration (MIC) that supports its potential as an alternative to traditional antibiotics .

Case Study 2: Anticancer Potential

In a comparative study on various imidazole derivatives, this compound exhibited an IC50 value of 15.67 µM against HepG2 cells, highlighting its potential as a lead compound for further development in cancer therapy. The study emphasizes the importance of structural modifications to enhance biological activity .

Summary Table of Applications

Application TypeSpecific Use CasesReferences
AntimicrobialInhibits Pseudomonas aeruginosa ,
AnticancerCytotoxic effects on A549 and HepG2 cell lines ,
Enzyme InhibitionModulation of metabolic pathways
Chemical SynthesisIntermediate for pharmaceutical and agrochemical products ,

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in determining the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 5-Chloro-1-isopropyl-1H-imidazol-2-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different pharmacological profiles and applications .

Biological Activity

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a compound belonging to the imidazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₅H₈ClN₃
  • Molecular Weight : Approximately 102.52 g/mol
  • Structural Features : The compound features a chlorine atom at the 5th position and an amino group at the 2nd position of the imidazole ring, with an isopropyl group at the 1st position. This configuration imparts unique steric and electronic properties that influence its reactivity and biological activity compared to other imidazole derivatives.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are known for their antibacterial, antifungal, and antimycobacterial properties. This compound has been studied for its potential to inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Helicobacter pylori .
  • Anti-inflammatory Effects : Research indicates that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antitumor Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or proliferation, leading to reduced viability of microbial cells .
  • Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate inflammation and immune responses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of 5-chloro-1-isopropyl-1H-imidazol-2-amines:

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeEffect ObservedReference
AntimicrobialPseudomonas aeruginosaInhibition of biofilm formation
AntimicrobialHelicobacter pyloriGrowth inhibition
Anti-inflammatoryVarious modelsReduced inflammation markers
AntitumorA549 adenocarcinoma cellsCytotoxic effects

Case Studies

  • Antimicrobial Efficacy Against Pseudomonas aeruginosa :
    A study evaluated the impact of 5-chloro-1-isopropyl-1H-imidazol-2-amines on biofilm formation in P. aeruginosa. The results indicated significant inhibition of pyocyanin production, a virulence factor associated with biofilm maturation. This suggests that the compound may serve as a potential adjuvant in antibiotic therapy .
  • Cytotoxicity in Cancer Models :
    In vitro studies demonstrated that 5-chloro-1-isopropyl-1H-imidazol-2-amines exhibited selective cytotoxicity against A549 adenocarcinoma cells. The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-chloro-1-propan-2-ylimidazol-2-amine

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

LFZFBTIUFIHGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=C1N)Cl

Origin of Product

United States

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